Regioisomeric Specificity: C-4 vs. C-5 Carbonyl Chloride Position Defines Reactivity Outcome
The 4-carbonyl chloride regioisomer is structurally distinct from the 5-carbonyl chloride isomer (e.g., 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, CAS 864068-95-1). While both share the same molecular formula (C11H9ClN2O, MW 220.65), the target compound bears the reactive acyl chloride at the C-4 position, whereas the comparator places it at C-5 . This regioisomeric difference alters the electronic environment and steric accessibility of the carbonyl carbon, leading to divergent reactivity in nucleophilic acyl substitution reactions. Although no direct head-to-head kinetic study is available, the well-established sensitivity of pyrazole regioisomers to substitution patterns is a class-level inference supported by extensive literature [1].
| Evidence Dimension | Regioisomeric position of reactive carbonyl chloride group |
|---|---|
| Target Compound Data | Carbonyl chloride at pyrazole C-4 position |
| Comparator Or Baseline | 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride (carbonyl chloride at C-5 position) |
| Quantified Difference | Structural isomerism; no quantitative reactivity data available |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
Regioisomeric identity determines the substitution pattern in final products; substituting the wrong isomer yields a different molecular scaffold, invalidating SAR studies and patent claims.
- [1] Silva, V. L. M.; Silva, A. M. S. (Eds.). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI, 2022. View Source
